molecular formula C10H9ClN2S B6210904 2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole CAS No. 1467308-68-4

2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole

Cat. No.: B6210904
CAS No.: 1467308-68-4
M. Wt: 224.71 g/mol
InChI Key: WLIBZUFUBAZOAJ-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-5-phenyl-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a phenyl group and a chloroethyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by chlorination and subsequent reaction with phenyl derivatives. The reaction conditions often require the use of solvents such as ethanol or ether and may involve heating under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-5-phenyl-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Electrophilic Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

2-(1-Chloroethyl)-5-phenyl-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The thiadiazole ring can interact with enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Chloroethyl)-5-methyl-1,3,4-thiadiazole
  • 2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(1-Chloroethyl)-5-phenyl-1,3,4-triazole

Uniqueness

2-(1-Chloroethyl)-5-phenyl-1,3,4-thiadiazole is unique due to the presence of both a phenyl group and a chloroethyl group attached to the thiadiazole ring. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

1467308-68-4

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

2-(1-chloroethyl)-5-phenyl-1,3,4-thiadiazole

InChI

InChI=1S/C10H9ClN2S/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

WLIBZUFUBAZOAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(S1)C2=CC=CC=C2)Cl

Purity

95

Origin of Product

United States

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